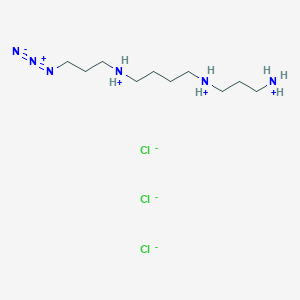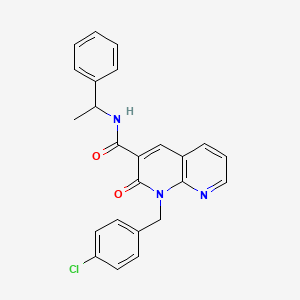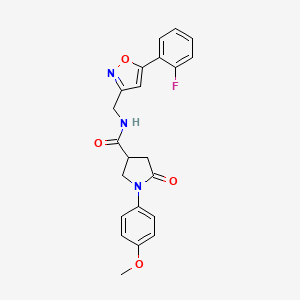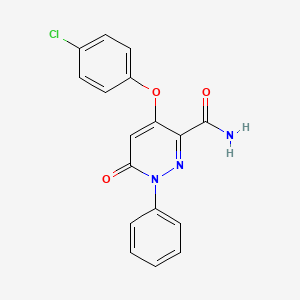![molecular formula C18H21N5O3 B2581274 9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848743-51-1](/img/structure/B2581274.png)
9-(4-ethoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Purines are a group of organic compounds that consist of a two-ring structure, a six-membered and a five-membered nitrogen-containing ring fused together . They are the most widely occurring nitrogen-containing heterocycles in nature . The primary purines are adenine and guanine in both RNA and DNA .
Synthesis Analysis
Purine synthesis occurs through the purine biosynthetic pathway, where the molecule inosine monophosphate (IMP) serves as the precursor . The synthesis is highly regulated and takes place in the cytoplasm of cells .Molecular Structure Analysis
Purines consist of a two-ring structure (a six-membered and a five-membered nitrogen-containing ring fused together) . Four nitrogen atoms exist in positions 1, 3, 7, and 9 . Significant delocalization exists among the purine ring’s electrons .Chemical Reactions Analysis
Purines are involved in a variety of chemical reactions, particularly in the biochemistry of an organism. They form the structural basis of certain natural compounds like DNA, RNA, ATP (adenosine triphosphate), GTP (guanosine triphosphate), cyclic AMP, NADH, and coenzyme A .Physical And Chemical Properties Analysis
Purines are relatively larger than pyrimidines and have a higher molecular weight . They are soluble in water and are relatively stable at the physiological pH .Scientific Research Applications
- Anticancer Potential : Research suggests that 1,2,4-triazoles, like HMS3431B21, possess anticancer properties . Further investigations could explore its efficacy against specific cancer types.
- Enzyme Inhibition : The compound might inhibit specific enzymes, making it relevant for enzyme-targeted therapies .
- Antioxidant Activity : Antioxidants play a crucial role in preventing oxidative stress-related diseases. HMS3431B21’s antioxidant potential warrants further investigation .
Materials Science and Optoelectronics
Materials scientists are interested in novel compounds for various applications. Here’s how HMS3431B21 fits in:
- Optical Properties : Researchers have reported crystallization-induced emission enhancement (CIEE) of related compounds . Investigating HMS3431B21’s optical properties could lead to applications in optoelectronic devices.
- Molecular Packing Modulation : The ability to switch emission colors by modulating molecular packing patterns is intriguing. HMS3431B21 might find use in optical recording materials .
Organic Synthesis and Chemical Reactions
HMS3431B21’s synthesis and reactivity are essential for understanding its applications:
- Unexpected Triazol-3-One Formation : The compound resulted unexpectedly from the reduction of a heterocyclic thioketone. Characterization methods include FT-IR, NMR, and HRMS spectroscopy .
- Sulphanyl-Containing 1,2,4-Triazoles : These compounds have diverse biological activities, including antimicrobial, anti-inflammatory, and antituberculous effects .
Future Prospects
While existing research provides valuable insights, further studies are needed to unlock HMS3431B21’s full potential. Collaborations between medicinal chemists, materials scientists, and organic chemists can drive its applications in diverse fields.
Feel free to explore more about this intriguing compound through academic databases like Google Scholar or specialized journals . If you have any specific questions or need further details, feel free to ask! 😊
Mechanism of Action
Safety and Hazards
As for the safety and hazards, it would depend on the specific purine compound and its concentration. Some purine compounds, like certain forms of ATP, are essential for life, while others can be harmful if present in high concentrations. For example, high levels of the purine compound uric acid can lead to gout .
Future Directions
The study of purines and their derivatives continues to be a vibrant field of research due to their crucial roles in biological processes. Future research directions could include the development of drugs targeting purine biosynthesis and metabolism, which could have applications in treating a variety of diseases .
properties
IUPAC Name |
9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-4-26-13-7-5-12(6-8-13)22-9-11(2)10-23-14-15(19-17(22)23)21(3)18(25)20-16(14)24/h5-8,11H,4,9-10H2,1-3H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCQWWFOOHLMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(methylcarbamoyl)-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2581191.png)





![3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one](/img/structure/B2581203.png)

![5-[3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl]-1,2,5-dithiazepane](/img/structure/B2581207.png)
![N-[(3-methoxyphenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2581209.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2581212.png)
![ethyl 2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2581213.png)
![N-(3-chloro-2-methylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2581214.png)